N-(2,4-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine
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Overview
Description
N-(2,4-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde and indole.
Condensation Reaction: The 2,4-dimethoxybenzaldehyde undergoes a condensation reaction with indole in the presence of a suitable catalyst, such as an acid or base, to form the intermediate product.
Reduction: The intermediate product is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound might exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine: is similar to other indole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the indole ring and the presence of the 2,4-dimethoxybenzyl group. This structural uniqueness can confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-22-16-8-7-15(19(11-16)23-2)12-20-10-9-14-13-21-18-6-4-3-5-17(14)18/h3-8,11,13,20-21H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUDCACOUHLUEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCC2=CNC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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